Enantiomeric Purity: Guaranteed (R)-Specificity vs. Unspecified Chirality in the (S)-Enantiomer
The procurement value of (R)-4-Cbz-3-hydroxymethylmorpholine is substantiated by vendor specification of both chemical and enantiomeric purity. One vendor provides the target compound with a chemical purity of ≥98% and a guaranteed enantiomeric excess (e.e.) of ≥99% . In contrast, a commercial offering of the (S)-enantiomer (CAS 2679939-80-9) specifies a chemical purity of 98% but provides no quantified or guaranteed e.e. value . This absence creates procurement risk for applications where a high e.e. of the opposite enantiomer is critical.
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | ≥99% e.e. |
| Comparator Or Baseline | (S)-4-Cbz-3-hydroxymethylmorpholine (CAS 2679939-80-9): e.e. not specified by vendor. |
| Quantified Difference | The target compound has a guaranteed e.e. of ≥99%; the comparator has no guaranteed e.e. |
| Conditions | Vendor Certificate of Analysis specifications for research-grade chemicals. |
Why This Matters
This guarantees the user is introducing a single, defined stereoisomer into their reaction, eliminating the risk of producing diastereomeric mixtures and ensuring reproducible stereochemical outcomes, which is a prerequisite for the synthesis of enantiopure APIs.
